molecular formula C8H6ClF3O2S2 B6312474 [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride CAS No. 1357627-09-8

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride

Cat. No. B6312474
CAS RN: 1357627-09-8
M. Wt: 290.7 g/mol
InChI Key: GBOYEEQLZXCWTN-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenylmethanesulfonyl chloride, also known as TFMSCl, is a reagent used in organic synthesis and biochemistry. It is a colorless, crystalline compound that is soluble in both organic and aqueous solvents. It is a highly reactive reagent, and has a wide range of applications in organic synthesis and biochemistry. In particular, it is used in the synthesis of organic compounds, in the purification of proteins and peptides, and in the study of biochemical and physiological effects.

Scientific Research Applications

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the purification of proteins and peptides, as well as in the study of the biochemical and physiological effects of drugs. Additionally, it is used in the study of enzyme kinetics, and in the study of the structure and function of proteins.

Mechanism of Action

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form a covalent bond. The reaction is reversible, and the products can be separated by chromatography.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.

Advantages and Limitations for Lab Experiments

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has several advantages for use in lab experiments. It is a highly reactive reagent and is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use and handle. However, it is also a highly toxic compound, and should be handled with caution.

Future Directions

There are several potential future directions for research involving [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride. One possibility is to investigate its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be used to study the structure and function of membrane proteins, and to investigate its potential as a drug target. Finally, it could be used to study the biochemical and physiological effects of drugs, and to develop new drugs.

Synthesis Methods

[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride can be synthesized from 4-trifluoromethylthiophenol and thionyl chloride in a two-step reaction. In the first step, the thionyl chloride is added to the 4-trifluoromethylthiophenol in a 1:1 molar ratio. The mixture is stirred at room temperature for 1 hour. In the second step, the reaction mixture is heated to 80°C for 2 hours. The resulting product is a colorless, crystalline solid.

properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S2/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYEEQLZXCWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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